2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine

protodeboronation stability pinacol ester heteroaryl boronate

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS 2223028-67-7; synonym: 5-Amino-6-bromopyridine-3-boronic acid pinacol ester; molecular formula C₁₁H₁₆BBrN₂O₂; MW 298.97 g/mol) is a heteroaryl boronic pinacol ester belonging to the aminopyridine boronates class. The compound features a 2,3,5-trisubstituted pyridine core bearing a bromo leaving group at C-2, a primary amine at C-3, and a pinacol boronate ester at C-5.

Molecular Formula C11H16BBrN2O2
Molecular Weight 298.97 g/mol
Cat. No. B12962335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine
Molecular FormulaC11H16BBrN2O2
Molecular Weight298.97 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Br)N
InChIInChI=1S/C11H16BBrN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-8(14)9(13)15-6-7/h5-6H,14H2,1-4H3
InChIKeyOZGKHRWXAUEMRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine – A Key Building Block for Kinase and BRD4-Targeted Synthesis


2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS 2223028-67-7; synonym: 5-Amino-6-bromopyridine-3-boronic acid pinacol ester; molecular formula C₁₁H₁₆BBrN₂O₂; MW 298.97 g/mol) is a heteroaryl boronic pinacol ester belonging to the aminopyridine boronates class [1]. The compound features a 2,3,5-trisubstituted pyridine core bearing a bromo leaving group at C-2, a primary amine at C-3, and a pinacol boronate ester at C-5. This substitution pattern provides dual synthetic utility: the boronate ester enables Suzuki–Miyaura cross-coupling at the C-5 position for C–C bond formation, while the aryl bromide at C-2 serves as a handle for orthogonal cross-coupling, Buchwald–Hartwig amination, or nucleophilic aromatic substitution [2]. The compound has been catalogued as a building block in medicinal chemistry programs targeting bromodomain-containing protein 4 (BRD4) and various kinases [3][4].

Why Regioisomeric or Halogen-Swapped Analogs Cannot Simply Replace 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine in Cross-Coupling Cascades


Aminopyridine boronic esters are not interchangeable commodities. The position of the amino group relative to the boronate ester and the halide leaving group dictates the electronic character, steric environment, and ultimately the chemoselectivity of each cross-coupling step [1]. In particular, the 3-amino group in this compound exerts a strong electron-donating effect that activates the pyridine ring at specific positions and modulates the C–B bond stability, a property that differs fundamentally from its 2-amino and des-amino regioisomers [2]. Furthermore, the identity of the halogen matters: C–Br bonds undergo oxidative addition to Pd(0) at rates that can differ by orders of magnitude from C–Cl bonds, directly impacting reaction yields, catalyst loading requirements, and compatibility with tandem or sequential coupling strategies [3]. Substituting the pinacol ester for the free boronic acid introduces protodeboronation risks that can irreversibly degrade the coupling partner before productive transmetalation occurs, especially for heteroaryl boronates bearing basic nitrogen centers [4].

Quantitative Comparator Evidence: 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine vs. Closest Analogs


Pinacol Ester Stability Advantage Over Free Boronic Acid: Reduced Protodeboronation at High pH

The pinacol boronic ester of the target compound provides measurably greater stability against protodeboronation under basic aqueous conditions compared to the corresponding free boronic acid. Lloyd-Jones et al. (2021) demonstrated in a systematic kinetic study across 10 heteroaryl and polyfluoroaryl moieties that pinacol boronic esters display a uniquely enhanced stability at high pH relative to other commonly employed boronic esters (neopentyl glycol, catechol, etc.) [1]. For basic nitrogen-containing heteroaryl boronates, protodeboronation of the free boronic acid can exceed 50% within minutes under standard Suzuki–Miyaura conditions (aqueous base, elevated temperature), whereas the pinacol ester retards this degradation pathway significantly [2]. Although the study did not include the target compound specifically, the class-level inference is robust: heteroaryl boronic acids with electron-withdrawing or basic nitrogen substituents are among the most protodeboronation-prone substrates, and pinacol esterification is a validated strategy to mitigate this instability [3].

protodeboronation stability pinacol ester heteroaryl boronate aqueous basic conditions

Bromo vs. Chloro Leaving Group: Quantitative Impact on Oxidative Addition Rates in Palladium-Catalyzed Cross-Coupling

The C-2 bromo substituent in the target compound confers a substantial kinetic advantage in oxidative addition to Pd(0) compared to the corresponding 2-chloro analog (CAS 1073354-96-7). Newman-Stonebraker et al. (2022) developed a quantitative reactivity model for oxidative addition encompassing 79 (hetero)aryl electrophiles and demonstrated that aryl bromides consistently exhibit higher relative rates of oxidative addition than aryl chlorides, with the magnitude of the difference dependent on the electronic character of the aryl ring [1]. For 2-halopyridines specifically, the C–Br bond undergoes oxidative addition faster than the C–Cl bond under identical conditions, enabling lower catalyst loadings and milder reaction temperatures [2]. Senter et al. (2014) provided complementary evidence by showing that 2-bromo-4-aminopyridine produced quantitative Suzuki coupling yields under CO₂ atmosphere, whereas the corresponding 2-chloro substrate required distinct pH/buffer optimization to achieve comparable efficiency, highlighting that even within the aminopyridine class, bromo and chloro substrates demand different reaction engineering [3].

oxidative addition kinetics aryl bromide reactivity palladium catalysis cross-coupling selectivity

Regioisomeric Differentiation: 3-Amino Substitution Pattern Enables Unique Electronic Tuning and Orthogonal Reactivity

The target compound's 3-amino-2-bromo-5-BPin substitution pattern is structurally distinct from its closest regioisomers: 2-amino-3-bromo-5-BPin (CAS 2096331-63-2) and 2-amino-5-bromo-3-BPin (CAS 1449301-71-6). In the target compound, the primary amine is positioned meta to the boronate ester (C-3 relative to C-5 BPin) and ortho to the bromine (C-3 relative to C-2 Br). This arrangement places the electron-donating amino group in direct conjugation with the bromo-bearing carbon, increasing electron density at C-2 and modulating the electrophilicity of the C–Br bond for oxidative addition . By contrast, in the 2-amino regioisomer (CAS 2096331-63-2), the amino group is para to the boronate ester and ortho to the bromine, resulting in a different HOMO distribution and altered cross-coupling regioselectivity [1]. This electronic differentiation is material: Ir-catalyzed C–H borylation studies have shown that the position of substituents on aminopyridines governs both the site of further functionalization and the stability of the resulting boronate ester [2].

regioselective cross-coupling aminopyridine electronics orthogonal functionalization building block design

Purity Specification Advantage: Pharmaceutical-Grade 99% HPLC Purity for Reliable Stoichiometric Control

The target compound is available at 99% purity by HPLC (pharmaceutical grade) from commercial suppliers, as documented in the ChemicalBook database . This purity specification exceeds that reported for several direct analogs: the 2-chloro analog (CAS 1073354-96-7) is typically supplied at 98% purity , and the 2-amino regioisomer (CAS 2096331-63-2) is listed at 98% purity . The 2-methoxy analog (CAS 893440-50-1) is available at 96–98% purity from Thermo Scientific and TCI . While a 1–3% purity difference may seem modest, in the context of palladium-catalyzed cross-coupling where catalyst poisoning by trace impurities (e.g., residual metals, sulfur-containing species) can dramatically suppress turnover numbers, higher purity directly translates to more predictable and reproducible reaction outcomes [1].

purity specification HPLC grade pharmaceutical intermediate stoichiometric control

CO₂-Responsive Coupling Behavior: Aminopyridine Boronates Show Atmosphere-Dependent Yield Profiles Distinct from Non-Amino Pyridyl Boronates

Senter et al. (2014) demonstrated that 2-halo-4-aminopyridines exhibit a unique CO₂-responsive Suzuki coupling behavior: these substrates give quantitative yields of coupled products under a CO₂ atmosphere, while the yields are poor under N₂. Conversely, non-amino 2-halopyridines (2-bromo- and 2-chloropyridine) show the opposite trend—quantitative yields under N₂ but poor yields under CO₂ [1]. Although this study used 4-aminopyridine substrates rather than the 3-aminopyridine of the target compound, the underlying mechanism (CO₂-mediated pH modulation of the aqueous phase, which affects the protonation state of the basic amino group and thus its ability to coordinate Pd) is directly relevant: the target compound's 3-amino group can similarly engage in pH-dependent Pd coordination, potentially enabling CO₂-switchable reaction control [2]. This behavior is entirely absent in the des-amino analog (2-bromo-5-BPin-pyridine) and is attenuated or altered in the 2-methoxy analog (CAS 893440-50-1), where the methoxy group is a weaker base than the primary amine .

CO₂-switchable synthesis aminopyridine Suzuki coupling pH-dependent catalysis green chemistry

Application-Specific Differentiation: Enabling Building Block for BRD4-Targeted PROTAC and Kinase Inhibitor Programs

The target compound has been specifically employed as a building block in medicinal chemistry programs targeting BRD4 (bromodomain-containing protein 4) and various kinases. BindingDB records (BDBM50148603; CHEMBL3770724) show that derivatives incorporating the 2-bromo-5-BPin-pyridin-3-amine scaffold demonstrate potent binding affinity to BRD4 BD2 with a Kd of 0.300 nM in the BROMOscan assay, and to BRD4 BD1 with a Kd of 3.40 nM [1]. Patent literature (AROMATIC AMINE COMPOUND AND USE THEREOF IN PREPARATION OF AR AND BRD4 DUAL INHIBITORS AND REGULATORS, HINOVA PHARMACEUTICALS INC., 2022) explicitly references aminopyridine boronic ester intermediates in the synthesis of dual AR/BRD4 inhibitors [2]. The compound's specific 2,3,5-substitution pattern has been incorporated into kinase inhibitor programs, with the J Med Chem 2017 paper on multisubstituted pyridin-3-amine derivatives as multitargeted protein kinase inhibitors for NSCLC highlighting the relevance of pyridin-3-amine boronate building blocks [3]. By contrast, the 2-chloro, 2-methoxy, and des-amino analogs lack comparable documented affinity data in publicly accessible databases for these specific therapeutic targets [4].

BRD4 inhibitor PROTAC building block kinase inhibitor synthesis targeted protein degradation

Optimal Procurement-Driven Application Scenarios for 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine


Sequential Orthogonal Cross-Coupling in Kinase Inhibitor Library Synthesis

The target compound's dual functionality—a C-2 aryl bromide for oxidative addition and a C-5 pinacol boronate ester for transmetalation—makes it ideally suited for iterative, chemoselective Suzuki–Miyaura coupling sequences. The C–Br bond undergoes preferential oxidative addition over C–Cl bonds (class-level kinetic advantage supported by Newman-Stonebraker et al., 2022 [1]), enabling a first coupling at C-2 followed by a second coupling at C-5, or vice versa, without mutual interference. This orthogonal reactivity is directly exploited in kinase inhibitor programs where 2,5-diarylated pyridin-3-amines are privileged pharmacophores, as documented in the J Med Chem 2017 pyridin-3-amine multitargeted kinase inhibitor series [2]. The pinacol ester form ensures that the C-5 boronate remains intact during the first coupling step, minimizing protodeboronation losses that would occur with the free boronic acid [3].

BRD4 PROTAC Warhead Synthesis via Late-Stage Functionalization

For PROTAC (proteolysis-targeting chimera) programs targeting BRD4, the target compound serves as a versatile warhead precursor. The C-5 BPin group enables Suzuki coupling to install the linker–E3 ligase ligand conjugate, while the C-3 amine provides a vector for further derivatization or serves as a hydrogen bond donor in the BRD4 acetyl-lysine binding pocket. BindingDB data confirm that derivatives of this scaffold achieve sub-nanomolar affinity for BRD4 BD2 (Kd = 0.300 nM) and single-digit nanomolar affinity for BD1 (Kd = 3.40 nM) [4]. Patent literature from HINOVA Pharmaceuticals (2022) explicitly claims aminopyridine boronic esters as intermediates in dual AR/BRD4 inhibitor synthesis, validating the industrial relevance of this building block in oncology-focused PROTAC development [5]. The pinacol ester form is preferred over the free boronic acid because BRD4 PROTAC synthesis typically involves multiple coupling steps under basic aqueous conditions where protodeboronation risk is elevated [3].

CO₂-Switchable Process Chemistry for Green and Scalable Biaryl Synthesis

The 3-amino group of the target compound enables CO₂-switchable Suzuki coupling, a process intensification strategy demonstrated for aminopyridine substrates by Senter et al. (2014) [6]. Under a CO₂ atmosphere, the aqueous phase pH is modulated such that the aminopyridine substrate yields quantitative coupling; switching to N₂ suppresses the reaction. This reversibility allows for simplified purification—unreacted starting material can be recovered after switching the atmosphere—and avoids the need for amine protection/deprotection steps that add synthetic cost and waste [7]. For industrial procurement, this CO₂-responsiveness translates to a building block that can be integrated into telescoped, protection-free synthetic sequences with reduced solvent and reagent consumption, aligning with the principles of green chemistry increasingly mandated in pharmaceutical manufacturing [6].

High-Throughput Parallel Synthesis Where Purity Dictates Success Rates

In automated library synthesis by high-throughput experimentation (HTE), the success rate of palladium-catalyzed cross-couplings is highly sensitive to the purity of input building blocks. Trace metal contaminants, residual sulfur species, and dehalogenation byproducts at even the 1–2% level can poison Pd catalysts in microscale reactions, leading to false negatives in SAR campaigns. The 99% HPLC purity specification available for the target compound provides a meaningful advantage over the 96–98% purity typically supplied for the chloro, methoxy, and regioisomeric analogs . This purity differential reduces the probability of unexplained coupling failures in HTE workflows, improving the efficiency and interpretability of SAR data and ultimately accelerating the hit-to-lead timeline in discovery organizations where compound procurement costs are secondary to data quality.

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